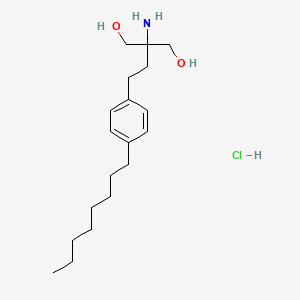

Fingolimod Hydrochloride

Description

This compound is the hydrochloride salt form of fingolimod, an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for multiple sclerosis and has 3 investigational indications.

A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS.

See also: Fingolimod (has active moiety).

Propriétés

IUPAC Name |

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZTYAVBMYWFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167364 | |

| Record name | Fingolimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162359-56-0 | |

| Record name | Fingolimod hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fingolimod hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fingolimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FINGOLIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Journey of Fingolimod Hydrochloride: From Fungal Metabolite to Multiple Sclerosis Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) hydrochloride, marketed as Gilenya, represents a landmark achievement in the treatment of relapsing-remitting multiple sclerosis (MS) as the first approved oral disease-modifying therapy.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of fingolimod. It traces the origins of this potent immunomodulator from the fungal metabolite myriocin (B1677593), detailing the chemical modifications that led to a safer and more effective therapeutic agent.[3][4] The guide elucidates the intricate signaling pathways governed by sphingosine-1-phosphate (S1P) receptors, which are the primary targets of fingolimod's active metabolite.[5][6] Furthermore, detailed synthetic routes and experimental protocols for the preparation of fingolimod hydrochloride are presented, alongside a curated summary of key quantitative data to serve as a valuable resource for the scientific community.

Discovery and Development: A Tale of Fungal Inspiration

The story of fingolimod begins with a natural product, myriocin (also known as ISP-I), isolated from the culture broth of the fungus Isaria sinclairii.[3][4][7] Myriocin exhibited potent immunosuppressive activity, proving to be 10- to 100-fold more potent than cyclosporin (B1163) A in vitro.[8][9] However, its significant in vivo toxicity precluded its development as a therapeutic agent.[3][7] This prompted a collaborative research effort by scientists at Kyoto University, Taito, and Yoshitomi Pharmaceutical Industries in Japan to synthesize chemical analogues with an improved safety profile and retained immunosuppressive efficacy.[10]

The chemical structure of myriocin, a complex amino acid with three successive asymmetric centers, was systematically simplified.[7] This led to the design of a nonchiral, symmetric 2-substituted-2-aminopropane-1,3-diol framework.[7] Through extensive chemical modifications and pharmacological evaluations, a highly potent and less toxic immunosuppressant, initially coded as FTY720, was discovered.[1][7] This compound was later named fingolimod.

The timeline of fingolimod's development culminated in its approval by the U.S. Food and Drug Administration (FDA) in September 2010 as a first-line oral treatment for relapsing forms of MS.[4][10] This marked a significant milestone, offering patients an alternative to injectable therapies.[3]

Mechanism of Action: Modulating Lymphocyte Trafficking

Fingolimod is a prodrug that is rapidly phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active metabolite, fingolimod-phosphate.[4][5][10] Fingolimod-phosphate is a structural analogue of the endogenous lipid mediator, sphingosine-1-phosphate (S1P).[11] As such, it acts as a potent modulator of S1P receptors.[12] There are five subtypes of S1P receptors (S1P1-5), and fingolimod-phosphate binds with high affinity to four of them: S1P1, S1P3, S1P4, and S1P5.[5][6]

The therapeutic effect of fingolimod in MS is primarily attributed to its action on the S1P1 receptor on lymphocytes.[5][6] The binding of fingolimod-phosphate to S1P1 receptors on lymphocytes initially acts as an agonist, but in the long term, it induces the internalization and degradation of these receptors.[10][13] This functional antagonism prevents lymphocytes from egressing from the lymph nodes into the peripheral circulation.[5][6][13] By sequestering autoreactive lymphocytes in the lymph nodes, fingolimod reduces their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory autoimmune attack on myelin.[3][6][10]

Beyond its immunomodulatory effects, emerging evidence suggests that fingolimod may also have direct effects within the CNS, as it can cross the blood-brain barrier.[5][12] S1P receptors are expressed on various CNS cell types, including astrocytes, oligodendrocytes, neurons, and microglia, suggesting potential roles in neuroprotection and repair mechanisms.[6][12]

Signaling Pathway of Fingolimod Action

Caption: Fingolimod is phosphorylated to its active form, which functionally antagonizes the S1P1 receptor, leading to its internalization and degradation, thereby blocking lymphocyte egress from lymph nodes.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported in the literature, often starting from commercially available materials. The key challenge in the synthesis lies in the construction of the 2-amino-2-(substituted phenethyl)propane-1,3-diol core.

Synthesis Route 1: From Diethyl Acetamidomalonate

A facile six-step synthesis starting from the inexpensive diethyl acetamidomalonate has been demonstrated.[14] This approach builds the molecule by first establishing the head group and then adding the lipophilic tail.

-

Alkylation: Diethyl acetamidomalonate is alkylated with 1-(2-bromoethyl)-4-octylbenzene.

-

Reduction: The resulting intermediate is reduced to afford the corresponding diol.

-

Hydrolysis: A one-pot hydrolysis of the acetamide (B32628) and diester groups is carried out using aqueous HCl under reflux conditions to yield this compound.

-

Recrystallization: The crude product is recrystallized from ethanol (B145695) to afford pure this compound (>99% purity).

Synthesis Route 2: From n-Octylbenzene and 3-Nitropropionic Acid

A concise route involving a Friedel-Crafts acylation, reduction, and a double Henry reaction has also been reported.[15]

-

Friedel-Crafts Acylation: n-Octylbenzene is acylated with 3-nitropropionyl chloride in the presence of a Lewis acid catalyst to yield 3-nitro-1-(4-octylphenyl)propan-1-one.

-

Reduction of Ketone: The keto group is reduced to a methylene (B1212753) group using a reducing agent like triethylsilane and trifluoroacetic acid.

-

Double Henry Reaction: The resulting nitro compound is reacted with formaldehyde (B43269) under basic conditions to form the 2-nitro-1,3-propanediol derivative.

-

Reduction of Nitro Group and Salt Formation: The nitro group is reduced to an amine via catalytic hydrogenation (e.g., using 10% Pd/C). The resulting amine is then treated with ethanolic HCl to precipitate this compound.

Synthesis Route 3: From Octanophenone (B1677104)

An efficient, cost-effective, and scalable process starting from commercially available octanophenone has been developed.[16]

-

Nitration and Reduction: Octanophenone is converted to 3-nitro-1-(4-octylphenyl)propan-1-one. The nitro keto intermediate is then reduced.

-

Hydroxymethylation: The reduced intermediate undergoes hydroxymethylation using paraformaldehyde and a base.

-

Reduction and Salt Formation: The resulting nitro diol is reduced with 10% Pd/C in methanol, followed by the addition of methanolic HCl to yield this compound.

-

Purification: The product is purified by recrystallization from a methanol/ethyl acetate (B1210297) solvent system to meet ICH quality standards.

Synthesis Workflow

Caption: Overview of three distinct synthetic routes for the preparation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and clinical efficacy of fingolimod.

Table 1: In Vitro Activity of Myriocin and Fingolimod

| Compound | Target | Activity | Value | Reference |

| Myriocin (ISP-1) | Mouse allogeneic mixed lymphocyte reaction | IC50 | 0.28 nM | [10] |

| Myriocin (ISP-1) | Serine palmitoyltransferase | Ki | 0.28 nM | [9] |

| Fingolimod-P | S1P1 Receptor | EC50 | ~0.3–0.6 nM | |

| Fingolimod-P | S1P3 Receptor | EC50 | ~3 nM | |

| Fingolimod-P | S1P4 Receptor | EC50 | ~0.3–0.6 nM | |

| Fingolimod-P | S1P5 Receptor | EC50 | ~0.3–0.6 nM |

Table 2: Clinical Efficacy of Fingolimod in Relapsing-Remitting MS (Phase 3 Trials)

| Trial | Comparator | Duration | Key Efficacy Endpoint | Result | Reference |

| FREEDOMS | Placebo | 24 months | Annualized Relapse Rate (ARR) | 0.18 (Fingolimod 0.5 mg) vs. 0.40 (Placebo) | [17] |

| FREEDOMS | Placebo | 24 months | Disability Progression (3-month confirmed) | 30% risk reduction with Fingolimod 0.5 mg | [17] |

| TRANSFORMS | Interferon beta-1a IM | 12 months | Annualized Relapse Rate (ARR) | 0.16 (Fingolimod 0.5 mg) vs. 0.33 (IFNβ-1a) | [17][18] |

| FREEDOMS II | Placebo | 24 months | Annualized Relapse Rate (ARR) | Significant reduction with Fingolimod 0.5 mg | [17] |

Conclusion

The development of this compound is a prime example of successful natural product-inspired drug discovery. Through meticulous chemical synthesis and a deep understanding of its mechanism of action, a novel therapeutic agent for multiple sclerosis has been delivered to patients worldwide. The journey from the fungal metabolite myriocin to the orally available, first-in-class S1P receptor modulator fingolimod underscores the power of chemical innovation in addressing unmet medical needs. This guide provides a foundational resource for researchers and professionals in the field, encapsulating the key scientific and technical aspects of this important therapeutic molecule.

References

- 1. Fingolimod - Wikipedia [en.wikipedia.org]

- 2. Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery of Fingolimod: From Nature to the Clinic – PharmaNUS [blog.nus.edu.sg]

- 4. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Discovery of fingolimod based on the chemical modification of a natural product from the fungus, Isaria sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myriocin (ISP-1) | Serine palmitoyltransferase inhibitor | Probechem Biochemicals [probechem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of fingolimod, the sphingosine 1-phosphate receptor modulator and its application for the therapy of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Practical synthesis of fingolimod from diethyl acetamidomalonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. neurology.org [neurology.org]

- 18. Fingolimod in the treatment of relapsing–remitting multiple sclerosis: long-term experience and an update on the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

Fingolimod hydrochloride sphingosine-1-phosphate receptor modulation

An In-depth Technical Guide to Fingolimod (B1672674) Hydrochloride: A Sphingosine-1-Phosphate Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod hydrochloride, also known as FTY720, represents a first-in-class, orally administered sphingosine-1-phosphate (S1P) receptor modulator.[1] Originally synthesized in 1992 through the chemical modification of myriocin, an immunosuppressive natural product from the fungus Isaria sinclairii, fingolimod was the first oral disease-modifying therapy approved for the treatment of relapsing-remitting multiple sclerosis (MS).[2][3] Its unique mechanism of action, which involves the functional antagonism of S1P receptors and subsequent sequestration of lymphocytes in secondary lymphoid organs, has established a novel therapeutic paradigm for autoimmune diseases.[4][5] This guide provides a detailed examination of its chemical properties, pharmacokinetics, core mechanism of action, affected signaling pathways, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Fingolimod is a structural analog of the natural signaling lipid, sphingosine (B13886).[6] It is formulated as a hydrochloride salt to improve its solubility and stability characteristics for clinical use.[7] The drug substance is a white to practically white powder, freely soluble in water and alcohol.[7][8]

| Property | Value | Source |

| Chemical Name | 2-amino-2-[2-(4-octylphenyl)ethyl]propan-1,3-diol hydrochloride | [8] |

| Synonyms | FTY720, Gilenya | [3][9] |

| Molecular Formula | C₁₉H₃₃NO₂ • HCl | [9] |

| Molecular Weight | 343.9 g/mol | [8][10] |

| CAS Number | 162359-56-0 | [9] |

| Physical Form | Crystalline solid | [9] |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml | [9] |

Pharmacokinetics and Metabolism

Fingolimod exhibits a predictable pharmacokinetic profile that allows for once-daily oral dosing.[11]

Absorption, Distribution, Metabolism, and Elimination (ADME)

Following oral administration, fingolimod is efficiently absorbed, a process that is not affected by food intake.[12][13] It is extensively distributed throughout the body, with a significant portion partitioning into red blood cells.[12][14] The key metabolic step is the phosphorylation of fingolimod into its active metabolite, fingolimod-phosphate (FTY720-P), primarily by sphingosine kinase 2 (SphK2).[12][14][15] The drug and its active metabolite have a long half-life of 6-9 days, reaching steady-state concentrations within 1-2 months of continuous daily dosing.[11] Elimination occurs mainly through metabolism, with approximately 81% of the dose excreted in the urine as inactive metabolites.[12][14]

| Parameter | Value | Source |

| Bioavailability | >90% (~93%) | [11][12][13] |

| Time to Max. Concentration (Tmax) | 12 - 16 hours | [13][14] |

| Volume of Distribution (Vd) | ~1200 ± 260 L | [12][14] |

| Protein Binding | >99.7% | [12][14] |

| Half-life (t½) | 6 - 9 days | [11] |

| Primary Metabolizing Enzymes | Sphingosine Kinase 2 (SphK2), CYP4F2 | [11][12][14] |

| Route of Elimination | Primarily renal (81% as inactive metabolites) | [12][14] |

Prodrug Activation Workflow

Fingolimod itself is a prodrug and requires bioactivation to exert its pharmacological effects.[2][9] This process is a critical prerequisite for its interaction with S1P receptors.

Core Mechanism: S1P Receptor Modulation

The therapeutic effects of fingolimod are mediated by its active metabolite, fingolimod-P, which acts as a potent but unselective agonist at four of the five S1P receptor subtypes.[16][17]

Receptor Selectivity and Binding Affinity

Fingolimod-P binds with high affinity to S1P₁, S1P₃, S1P₄, and S1P₅, but has essentially no activity at the S1P₂ receptor.[18][19][20] The agonism at the S1P₁ receptor is central to its immunomodulatory effect in multiple sclerosis.[21]

| Receptor Subtype | EC₅₀ of Fingolimod-P (nM) | Source |

| S1P₁ | ~0.3 - 0.6 | [18] |

| S1P₂ | >10,000 | [18] |

| S1P₃ | ~3.0 | [18] |

| S1P₄ | ~0.3 - 0.6 | [18] |

| S1P₅ | ~0.3 - 0.6 | [18] |

Functional Antagonism and Lymphocyte Sequestration

While fingolimod-P is an agonist, its sustained binding to the S1P₁ receptor on lymphocytes leads to a paradoxical "functional antagonism".[1][5][22] This process is the cornerstone of its mechanism of action.[21]

-

Initial Agonism: Fingolimod-P binds to the S1P₁ receptor on the surface of a lymphocyte.[22]

-

Receptor Internalization: This binding event triggers the rapid internalization and subsequent polyubiquitination of the S1P₁ receptor.[15]

-

Receptor Degradation: Unlike the natural ligand S1P which allows for receptor recycling, fingolimod-P targets the internalized S1P₁ receptor for irreversible degradation in the proteasome.

-

Loss of Egress Signal: The degradation leads to a profound and sustained loss of S1P₁ from the lymphocyte surface.[22] S1P₁ is essential for sensing the S1P gradient that guides lymphocytes out of secondary lymphoid organs (SLOs) like lymph nodes.[1]

-

Lymphocyte Sequestration: Rendered insensitive to the S1P egress signal, lymphocytes (particularly naïve and central memory T cells) are trapped and sequestered within the SLOs.[23][24]

-

Reduced CNS Infiltration: This sequestration results in a significant reduction of circulating lymphocytes in the peripheral blood (lymphopenia), thereby preventing autoreactive immune cells from infiltrating the central nervous system (CNS) and causing inflammatory damage.[2][4]

Downstream Signaling Pathways

S1P receptors are G protein-coupled receptors (GPCRs) that activate a variety of intracellular signaling cascades upon ligand binding.[25] The S1P₁ receptor, which is central to fingolimod's action, couples exclusively to the inhibitory G protein, Gαi/o.[13]

Activation of the Gαi/o pathway by S1P₁ leads to the initiation of several downstream signaling cascades, including:

-

Phosphatidylinositol-3-kinase (PI3K)/Akt pathway: Crucial for cell survival and proliferation.[13]

-

PI3K/Rac pathway: A small GTPase pathway involved in regulating cell migration.[13]

-

Signal transducer and activator of transcription 3 (STAT3): Involved in cell survival and proliferation.[13]

These pathways are fundamental to the S1P-mediated lymphocyte trafficking that fingolimod disrupts. In addition to its effects on lymphocytes, fingolimod can cross the blood-brain barrier and directly interact with S1P receptors expressed on CNS resident cells like astrocytes, oligodendrocytes, and microglia, potentially contributing to neuroprotective and remyelinating effects.[16][18][25]

Key Experimental Protocols

Characterizing the interaction of compounds like fingolimod with S1P receptors requires specific biochemical and cell-based assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Preparation: Cell membranes expressing the target S1P receptor subtype (e.g., S1P₁) are prepared and diluted in an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).[26]

-

Compound Dilution: The unlabeled test compound (e.g., fingolimod-P) is serially diluted to various concentrations.[26]

-

Incubation: The receptor membranes are pre-incubated with the test compound for a set period (e.g., 30 minutes) at room temperature.[26]

-

Radioligand Addition: A constant, low concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]S1P or [³H]-ozanimod) is added to the mixture.[26][27] The final mixture is incubated for an additional period (e.g., 60 minutes) to allow binding to reach equilibrium.[26][27]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.[26]

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

S1P₁-Mediated β-Arrestin Recruitment Assay

This is a cell-based functional assay to measure receptor activation. GPCR activation leads to the recruitment of β-arrestin proteins to the intracellular domains of the receptor, a process that can be measured, often using bioluminescence or fluorescence resonance energy transfer (BRET/FRET).

Methodology:

-

Cell Culture: Use a cell line engineered to stably express the S1P₁ receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment). Seed cells into a 96-well assay plate and incubate overnight.[27]

-

Compound Preparation: Prepare serial dilutions of the test compound (agonist) in assay media.[27]

-

Treatment: Add the diluted compounds to the cells in the assay plate.

-

Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Substrate Addition: Add the detection substrate for the enzyme in the fusion protein.

-

Signal Detection: Measure the resulting light or fluorescence signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the signal versus the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.

S1P₁ Redistribution® Assay

This high-content imaging assay directly visualizes the agonist-induced internalization of the S1P₁ receptor.

Methodology:

-

Cell Culture: Use an adherent cell line (e.g., U2OS) stably expressing the S1P₁ receptor fused to a fluorescent protein like EGFP (Enhanced Green Fluorescent Protein).[28] Seed cells in a multi-well imaging plate.

-

Treatment: Treat cells with the test compound (agonist) at various concentrations.[28]

-

Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C to allow for receptor internalization.[28]

-

Cell Fixation and Staining: Fix the cells with a fixing solution (e.g., paraformaldehyde). Stain the nuclei with a fluorescent dye like Hoechst to aid in cell identification.[28]

-

Imaging: Acquire images of the cells using an automated high-content imaging system.

-

Image Analysis: Use image analysis software to quantify the translocation of the GFP-tagged S1P₁ receptor from the plasma membrane to intracellular compartments (endosomes).

-

Data Analysis: Generate concentration-response curves based on the degree of receptor internalization to determine the EC₅₀ of the compound.

Conclusion

This compound's novel mechanism as an S1P receptor modulator has revolutionized the treatment landscape for multiple sclerosis. By acting as a functional antagonist of the S1P₁ receptor, its active metabolite, fingolimod-P, effectively sequesters lymphocytes within lymph nodes, preventing their pathogenic infiltration into the central nervous system. Its well-characterized pharmacokinetic profile and multifaceted interactions with the S1P signaling network underscore its therapeutic efficacy. The experimental protocols detailed herein are fundamental to the discovery and development of both fingolimod and next-generation, more selective S1P receptor modulators, which aim to refine therapeutic benefits while minimizing potential off-target effects. A thorough understanding of these principles is critical for professionals engaged in autoimmune disease research and drug development.

References

- 1. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]

- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 3. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fingolimod for the treatment of neurological diseases—state of play and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Fingolimod: Package Insert / Prescribing Information / MOA [drugs.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | C19H34ClNO2 | CID 107969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]

- 16. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scripps.edu [scripps.edu]

- 19. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. researchgate.net [researchgate.net]

- 23. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 28. documents.thermofisher.com [documents.thermofisher.com]

Neuroprotective Effects of Fingolimod Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) hydrochloride (FTY720), an oral sphingosine-1-phosphate (S1P) receptor modulator, is an approved treatment for relapsing-remitting multiple sclerosis. Its therapeutic efficacy is primarily attributed to its immunomodulatory action, sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system (CNS). However, a growing body of preclinical and clinical evidence reveals that fingolimod also exerts direct neuroprotective effects within the CNS. This technical guide provides a comprehensive overview of the multifaceted neuroprotective mechanisms of fingolimod, detailing its impact on neuroinflammation, blood-brain barrier integrity, neurotrophic factor expression, and neuronal survival. This document summarizes key quantitative data from pivotal studies, presents detailed experimental protocols for reproducing hallmark findings, and visualizes the core signaling pathways involved.

Core Neuroprotective Mechanisms of Fingolimod

Fingolimod readily crosses the blood-brain barrier and is phosphorylated in vivo to its active form, fingolimod-phosphate (fingolimod-P). Within the CNS, fingolimod-P interacts with S1P receptors expressed on various neural cell types, including astrocytes, microglia, oligodendrocytes, and neurons, to elicit a range of neuroprotective effects.[1][2]

Modulation of Neuroinflammation

A key neuroprotective function of fingolimod is its ability to attenuate neuroinflammation. By acting on S1P receptors on microglia and astrocytes, fingolimod can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3] This modulation of glial cell activation helps to create a less hostile environment for neuronal survival.

Preservation of Blood-Brain Barrier Integrity

Fingolimod has been shown to enhance the integrity of the blood-brain barrier (BBB). It can increase the expression of tight junction proteins, such as claudin-5, in brain microvascular endothelial cells.[4][5] A more intact BBB restricts the entry of inflammatory cells and neurotoxic molecules into the CNS, thereby reducing secondary neuronal damage.

Upregulation of Neurotrophic Factors

Fingolimod promotes the expression and secretion of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[6] BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity. By increasing BDNF levels, fingolimod can support neuronal health and resilience in the face of neurodegenerative insults.

Direct Neuronal Protection and Promotion of Remyelination

Fingolimod exerts direct protective effects on neurons by attenuating excitotoxicity and apoptosis.[6][7] Furthermore, by modulating S1P receptors on oligodendrocytes, the myelin-producing cells of the CNS, fingolimod can promote their survival and differentiation, potentially leading to enhanced remyelination following demyelinating events.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on the neuroprotective effects of fingolimod.

| In Vivo Model | Parameter Measured | Fingolimod Treatment | Result | Reference |

| Rat MCAO Model | Infarct Volume | 1 mg/kg | Significantly decreased | [10] |

| Mouse MCAO Model | Neurological Deficit | 1 mg/kg | Significantly reduced | [11] |

| Mouse MCAO Model | Brain Edema | 1 mg/kg | Significantly reduced | [11] |

| EAE Mouse Model | Apoptotic Retinal Ganglion Cells | 0.3 and 1 mg/kg | Significantly reduced | [3] |

| 5xFAD Mouse Model of AD | Aβ Plaque Burden | 1 mg/kg/day | Significantly lowered Aβ42 plaque burden | [12] |

| 5xFAD Mouse Model of AD | Activated Microglia | 1 and 5 mg/kg/day | Significantly decreased number | [12] |

| Atherosclerotic Mouse Stroke Model | Lesion Size | 0.5 mg/kg | Smaller lesion size | [13] |

| In Vitro Model | Parameter Measured | Fingolimod Treatment | Result | Reference |

| TNFα-treated R28 retinal neurons | Cell Viability | 25 nM | Significantly reduced TNFα-induced cell death | [14] |

| TNFα-treated R28 retinal neurons | Cleaved Caspase-3 | 25 nM | Significantly reversed TNFα-induced increase | [1] |

| TNFα-treated R28 retinal neurons | ROS Formation | 25 nM | Significantly reduced | [1] |

| Human Brain Microvascular Endothelial Cells | Transendothelial Electrical Resistance (TEER) | Fingolimod-phosphate | Increased TEER values | [4] |

| Organotypic Cerebellar Slices (demyelinated) | Remyelination | 100 pM | Enhanced remyelination | [8] |

| Clinical Study (Multiple Sclerosis) | Parameter Measured | Fingolimod Treatment | Result | Reference |

| Relapsing-Remitting MS Patients | Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NFL) | 0.5 mg/day | Decreased levels | [15] |

| Relapsing-Remitting MS Patients | CSF CXCL13 | 0.5 mg/day | Decreased levels | [15] |

| Relapsing-Remitting MS Patients | CSF CHI3L1 | 0.5 mg/day | Decreased levels | [15] |

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol describes a common model to induce focal cerebral ischemia to study the neuroprotective effects of fingolimod.[10][16]

-

Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA) and internal carotid artery (ICA) are exposed. A monofilament nylon suture with a rounded tip is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The suture remains in place for a designated period (e.g., 60-90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.

-

Fingolimod Administration: Fingolimod hydrochloride (e.g., 1 mg/kg) or vehicle is administered intraperitoneally at a specified time point, such as 30 minutes after reperfusion.[10]

-

Outcome Assessment:

-

Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Brain Edema Measurement: Brain water content is determined by comparing the wet and dry weights of the brain hemispheres.[17]

-

In Vitro Model: Excitotoxic Neuronal Death in Primary Cortical Neuron Cultures

This protocol outlines an in vitro model to assess the direct neuroprotective effects of fingolimod against excitotoxicity.[7]

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 15-17 mouse or rat brains and cultured in appropriate media.

-

Fingolimod Treatment: Fingolimod or its active metabolite, fingolimod-P, is added to the culture medium 18-20 hours prior to the excitotoxic insult.

-

Induction of Excitotoxicity: Neuronal cultures are exposed to a toxic concentration of N-methyl-D-aspartate (NMDA) for a short duration (e.g., 10 minutes).

-

Assessment of Neuronal Viability: Neuronal death is quantified 20 hours after the NMDA challenge using methods such as lactate (B86563) dehydrogenase (LDH) assay in the culture supernatant or by counting viable neurons after staining with a live/dead cell assay kit.

In Vitro Model: Organotypic Cerebellar Slice Culture for Remyelination Studies

This protocol details an ex vivo model to study the effects of fingolimod on remyelination in a complex cellular environment.[8][9][18][19]

-

Slice Preparation: Cerebellar slices (300 µm thick) are prepared from postnatal day 0 mouse pups and cultured on membrane inserts.

-

Demyelination: After a period of in vitro maturation, demyelination is induced by treating the slices with lysophosphatidylcholine (B164491) (lysolecithin).

-

Fingolimod Treatment: Following lysolecithin washout, the cultures are treated with fingolimod (e.g., 100 pM) for a specified duration (e.g., 14 days).

-

Assessment of Remyelination:

-

Immunohistochemistry: Slices are fixed and stained for myelin basic protein (MBP) to visualize myelinated axons.

-

Confocal Microscopy: Confocal imaging is used to quantify the extent of remyelination.

-

Western Blot: Protein extracts from the slices can be analyzed by Western blotting to quantify MBP levels.

-

Signaling Pathways and Visualizations

Fingolimod and S1P Receptor Signaling

Fingolimod-P acts as a functional antagonist at S1P1 receptors, leading to their internalization and degradation. This prevents the egress of lymphocytes from lymph nodes.[20][21] Within the CNS, fingolimod-P binding to S1P receptors on neural cells activates various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[7]

Caption: Fingolimod-S1P Receptor Signaling Pathway.

Fingolimod and BDNF-TrkB Signaling

Fingolimod upregulates the expression of BDNF. BDNF then binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[22][23][24][25][26] This signaling promotes neuronal survival, growth, and synaptic plasticity.

References

- 1. Neuroprotective Effects of Fingolimod in a Cellular Model of Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fingolimod promotes blood–nerve barrier properties in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fingolimod Prevents Blood-Brain Barrier Disruption Induced by the Sera from Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]

- 7. Fingolimod protects cultured cortical neurons against excitotoxic death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fingolimod (FTY720) enhances remyelination following demyelination of organotypic cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Fingolimod provides long-term protection in rodent models of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fingolimod provides long-term protection in rodent models of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Cerebrospinal fluid biomarkers of inflammation and degeneration as measures of fingolimod efficacy in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fingolimod protects against neurovascular unit injury in a rat model of focal cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fingolimod Confers Neuroprotection through Activation of Rac1 after Experimental Germinal Matrix Hemorrhage in Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. sinobiological.com [sinobiological.com]

- 26. mdpi.com [mdpi.com]

Structural Analogues of Fingolimod: A Technical Guide to Activity and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (B1672674) (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, has paved the way for the development of a new class of immunomodulatory agents targeting sphingosine-1-phosphate (S1P) receptors.[1][2] As a structural analogue of the natural sphingolipid, sphingosine (B13886), fingolimod is phosphorylated in vivo to its active form, fingolimod-phosphate, which acts as a potent modulator of four out of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3][4] This modulation, primarily through functional antagonism of the S1P1 receptor on lymphocytes, leads to their sequestration in lymph nodes, preventing their infiltration into the central nervous system and subsequent inflammatory damage.[4][5]

The therapeutic success of fingolimod has spurred extensive research into the development of structural analogues with improved selectivity, potency, and safety profiles. This technical guide provides an in-depth overview of various classes of fingolimod analogues, their biological activities, and the experimental methodologies used to characterize them.

Fingolimod and its Analogues: Structure-Activity Relationships

The structure of fingolimod can be broadly divided into three key regions: a polar head group, a central phenyl ring, and a lipophilic tail. Structure-activity relationship (SAR) studies have revealed that modifications to each of these regions can significantly impact the compound's activity, selectivity, and pharmacokinetic properties.[6][7]

-

The Polar Head Group: The 2-amino-1,3-propanediol (B45262) moiety is crucial for the phosphorylation of fingolimod by sphingosine kinase 2, a necessary step for its S1P receptor activity.[8] Modifications in this region have led to the development of analogues that do not require phosphorylation, so-called "direct" S1P receptor agonists.

-

The Central Phenyl Ring: The phenyl ring provides a rigid scaffold for the molecule. The position of the substituents on this ring is critical for activity. For instance, some studies have shown that moving the lipophilic tail from the para to the meta position can alter the biological activity.

-

The Lipophilic Tail: The long alkyl chain is responsible for the molecule's interaction with the hydrophobic pocket of the S1P receptors. Variations in the length and composition of this tail can influence the potency and selectivity of the analogues.[7]

Classes of Fingolimod Analogues and Their Activities

S1P Receptor Modulators for Autoimmune Diseases

A primary focus of fingolimod analogue development has been to create more selective S1P1 receptor modulators to minimize off-target effects associated with the modulation of other S1P receptor subtypes, such as bradycardia (S1P3).[9]

Morpholino Analogues (ST-1893 and ST-1894): These analogues feature a morpholine (B109124) ring in the polar head group and have demonstrated high selectivity for the S1P1 receptor.[10] They act as functional antagonists, inducing sustained S1P1 internalization, and have shown efficacy in animal models of multiple sclerosis.

| Compound | Target Receptor | In Vivo Activity | Reference |

| ST-1893 | Selective S1P1 agonist | 5 mg/kg dose induced a 58% drop in blood lymphocytes in mice. | |

| ST-1894 | Selective S1P1 agonist | 5 mg/kg dose induced a 64% drop in blood lymphocytes in mice. |

Antibacterial Analogues

Recent studies have explored the antibacterial potential of fingolimod and its derivatives. A series of 28 novel fingolimod analogues were synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa.

| Compound | Target Organism | MIC (μM) | Reference |

| Fingolimod | S. aureus ATCC 25923 | 15 | [8] |

| Analogue 45 | S. aureus ATCC 25923 | 5-10 | [8] |

| Analogue 79 | S. aureus ATCC 25923 | 5-10 | [8] |

| Analogue 80 | S. aureus ATCC 25923 | 10 | [8] |

| Analogue 83 | S. aureus ATCC 25923 | 10 | [8] |

Anticancer Analogues

The S1P signaling pathway is also implicated in cancer progression, making S1P receptor modulators potential anticancer agents. Analogues of fingolimod have been investigated for their cytotoxic effects on various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

| Fingolimod | A172 (glioblastoma) | 20.26 | [11] |

| Fingolimod | SF268 (anaplastic glioma) | 16.55 | [11] |

| Fingolimod | LN229 (glioblastoma) | 23.61 | [11] |

| Fingolimod | SK-N-SH (neuroblastoma) | 29.26 | [11] |

Signaling Pathways of Fingolimod and its Analogues

Fingolimod-phosphate exerts its effects by binding to S1P receptors, which are G protein-coupled receptors (GPCRs). The binding of an agonist to these receptors initiates a cascade of intracellular signaling events. The primary mechanism of action for immunosuppression involves the S1P1 receptor on lymphocytes.

Caption: Fingolimod Signaling Pathway leading to Lymphocyte Sequestration.

Experimental Protocols

The characterization of fingolimod analogues involves a variety of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

S1P Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific S1P receptor subtype. A common method is a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled S1P receptor ligand (e.g., [33P]S1P) and varying concentrations of the unlabeled test compound (fingolimod analogue).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive S1P receptor binding assay.

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific S1P receptor.

This assay measures the activation of G proteins, which is an early event in GPCR signaling.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the S1P receptor of interest are used.

-

Assay Reaction: The membranes are incubated with the test compound and a non-hydrolyzable GTP analogue, [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

-

Separation: The reaction is stopped, and the membranes are collected by filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.

-

Data Analysis: An increase in [35S]GTPγS binding indicates that the test compound is an agonist. The potency (EC50) and efficacy (Emax) of the agonist can be determined.

This assay measures the recruitment of β-arrestin to the activated GPCR, which is involved in receptor desensitization and signaling.

Methodology:

-

Cell Lines: Engineered cell lines are used that co-express the S1P receptor fused to a protein fragment and β-arrestin fused to a complementary fragment.

-

Agonist Stimulation: Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two protein fragments into close proximity.

-

Signal Detection: The complementation of the two fragments generates a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment, allowing for the determination of agonist potency and efficacy.

Cell Migration Assay

This assay is used to assess the effect of S1P receptor modulators on lymphocyte migration, a key aspect of their immunomodulatory activity. The transwell migration assay is a commonly used method.

Methodology:

-

Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., S1P), and the upper chamber contains a suspension of lymphocytes that have been pre-incubated with the test compound.

-

Migration: The lymphocytes are allowed to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification: After a specific incubation period, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The ability of the test compound to inhibit lymphocyte migration is determined by comparing the number of migrated cells in the presence and absence of the compound.

Caption: Workflow for a transwell cell migration assay.

Conclusion

The development of structural analogues of fingolimod has led to a deeper understanding of the S1P signaling pathway and has provided a rich pipeline of potential therapeutic agents for a range of diseases, from autoimmune disorders to cancer and bacterial infections. The continued exploration of the structure-activity relationships of these analogues, coupled with the use of robust in vitro and in vivo assays, will be crucial for the design of next-generation S1P receptor modulators with enhanced efficacy and safety. This technical guide provides a foundational understanding of the key concepts and methodologies in this exciting area of drug discovery.

References

- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medkoo.com [medkoo.com]

The Direct Impact of Fingolimod Hydrochloride on Central Nervous System Resident Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) hydrochloride (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for relapsing-remitting multiple sclerosis. While its primary mechanism of action involves the sequestration of lymphocytes in peripheral lymphoid organs, a growing body of evidence demonstrates that fingolimod readily crosses the blood-brain barrier and exerts direct and therapeutically relevant effects on resident cells of the central nervous system (CNS). This technical guide provides an in-depth analysis of the impact of fingolimod on astrocytes, oligodendrocytes, microglia, and neurons. It summarizes key quantitative data, details experimental methodologies for studying these interactions, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction: Beyond Peripheral Immunomodulation

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate (FTY720-P).[1] FTY720-P is a structural analog of sphingosine-1-phosphate and acts as a functional antagonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[1][2] While its approved indication for multiple sclerosis is based on its ability to prevent the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the CNS, the presence of S1P receptors on all major CNS cell types points to a direct central mechanism of action.[2][3] This guide will elucidate these direct effects, which contribute to neuroprotection and myelin repair.

Impact on Astrocytes: From Pro-inflammatory to Neuroprotective

Astrocytes, the most abundant glial cells in the CNS, play a dual role in neuroinflammation. Fingolimod has been shown to modulate astrocyte activity, shifting their phenotype from a detrimental, pro-inflammatory state to a supportive, neuroprotective one.

Modulation of Astrocyte Activation and Inflammatory Responses

Fingolimod, through its action on S1P receptors, particularly S1P₁, can suppress the activation of pathogenic astrocytes.[4][5] This leads to a significant reduction in the production and release of pro-inflammatory mediators. Studies have shown that fingolimod treatment can decrease the expression of inflammatory cytokines and chemokines, as well as nitric oxide (NO), a molecule implicated in neurotoxicity.[6][7]

Induction of Neurotrophic Factors

A key neuroprotective mechanism of fingolimod's action on astrocytes is the induction of various neurotrophic and neuroprotective factors. In human primary astrocytes, FTY720-P has been demonstrated to upregulate the expression of Leukemia Inhibitory Factor (LIF), Heparin-Binding EGF-like Growth Factor (HBEGF), and Interleukin-11 (IL-11).[8][9] These factors can promote neuronal survival and oligodendrocyte differentiation.

Quantitative Effects of Fingolimod on Astrocytes

| Parameter | Cell Type | Treatment | Effect | Reference |

| Pro-inflammatory Cytokines (e.g., CXCL10, BAFF) | Human Astrocytes | FTY720-P | Inhibition of TNF-induced expression | [5][8] |

| Nitric Oxide (NO) Production | Mouse Astrocytes | Fingolimod | Blockade of S1P and cytokine-induced NO production | [7] |

| Neurotrophic Factors (LIF, HBEGF, IL-11) | Human Astrocytes | FTY720-P | Induction of mRNA and protein expression | [8][9] |

| Glial Fibrillary Acidic Protein (GFAP) | Organotypic Cerebellar Slices | Fingolimod | Increased immunoreactivity after demyelination | [10] |

Impact on Oligodendrocytes: Promoting Myelin Repair

Oligodendrocytes are responsible for myelinating axons in the CNS, a process that is compromised in demyelinating diseases like multiple sclerosis. Fingolimod has demonstrated a remarkable capacity to promote the regeneration of myelin sheaths.

Proliferation and Differentiation of Oligodendrocyte Progenitor Cells (OPCs)

Fingolimod actively promotes the proliferation and differentiation of OPCs into mature, myelinating oligodendrocytes.[11] This effect is crucial for remyelination, the process of replacing damaged myelin. The pro-myelinating effects of fingolimod appear to be mediated, at least in part, through the S1P₃ and S1P₅ receptors and the Sonic hedgehog (Shh) signaling pathway.[10]

Quantitative Effects of Fingolimod on Oligodendrocytes

| Parameter | Experimental Model | Treatment | Effect | Reference |

| OPC Proliferation and Differentiation | EAE Mouse Model | Fingolimod (0.3mg/kg) | Significant increase in OPCs and mature oligodendrocytes | |

| Remyelination | Organotypic Cerebellar Slices | Fingolimod | Enhanced remyelination after lysolecithin-induced demyelination | [9][10] |

| Myelin Basic Protein (MBP) Expression | Rat Telencephalon Reaggregate Cultures | Fingolimod | Significant augmentation of MBP expression | [12] |

| Oligodendrocyte Lineage Differentiation | Transplanted Human iPSC-derived Neural Progenitors | Fingolimod | More efficient differentiation to the oligodendrocyte lineage | [11][13] |

Impact on Microglia: Shifting the Balance Towards Neuroprotection

Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). Fingolimod has been shown to modulate microglial polarization, favoring the neuroprotective M2 phenotype.

Modulation of Microglial Activation and Cytokine Profile

Fingolimod treatment can attenuate the activation of microglia and reduce their production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[14][15] This anti-inflammatory effect is coupled with an upregulation of neurotrophic factors.

Promotion of the M2 Phenotype

Studies have demonstrated that fingolimod can skew microglia towards the M2 phenotype, which is involved in tissue repair and debris clearance.[16][17] This phenotypic switch is thought to be mediated, in part, through the STAT3 signaling pathway.[16]

Quantitative Effects of Fingolimod on Microglia

| Parameter | Cell Type/Model | Treatment | Effect | Reference |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Activated Microglia | FTY720-P | Downregulation of production | [15] |

| Neurotrophic Factors (BDNF, GDNF) | Microglia | FTY720-P | Upregulation of production | [15] |

| M2 Polarization Markers | Ischemic White Matter Injury Model | FTY720 | Shift towards M2 polarization | [16][17] |

| Microglial Activation | EAE Mouse Model | Fingolimod | Reduced microglial/macrophage activation in focal lesions | [18] |

Impact on Neurons: Direct Neuroprotective Actions

Beyond its effects on glial cells, fingolimod has been shown to have direct neuroprotective and neuro-regenerative effects on neurons.

Promotion of Neuronal Survival and Axonal Growth

Fingolimod can protect neurons from various insults, including excitotoxicity.[9] It has also been shown to stimulate the expression of genes associated with neuronal plasticity and to promote neurite outgrowth and axonal regeneration.[19] These effects are thought to be mediated through the activation of signaling pathways such as ERK1/2.[14]

Quantitative Effects of Fingolimod on Neurons

| Parameter | Experimental Model | Treatment | Effect | Reference |

| Neuronal Viability | TNFα-induced Neuronal Injury Model | Fingolimod | Significantly reduced neuronal death | [20] |

| Axon Regeneration | Facial Nerve Axotomy in Mice | Fingolimod | Enhanced axon regeneration | [19] |

| Neurite Outgrowth | Primary Neurons | FTY720 | Enhanced neurite growth | [19] |

| Brain-Derived Neurotrophic Factor (BDNF) | Cultured Neurons | Fingolimod | Dose-dependent induction of BDNF production | [14] |

Signaling Pathways and Experimental Workflows

The multifaceted effects of fingolimod on CNS resident cells are orchestrated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows described in the literature.

References

- 1. Oligodendrocyte Precursor Cell Differentiation Medium (OPCDM) [sciencellonline.com]

- 2. innoprot.com [innoprot.com]

- 3. A Step-by-step Protocol for Obtaining Mature Microglia from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bit.bio [bit.bio]

- 6. Preparation of Rat Oligodendrocyte Progenitor Cultures and Quantification of Oligodendrogenesis Using Dual-infrared Fluorescence Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]

- 9. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microglial/Macrophage Polarization Dynamics following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocare.net [biocare.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differentiating Glial Precursor Cells into Astrocytes and Oligodendrocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Axon Length Quantification Microfluidic Culture Platform for Growth and Regeneration Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. bit.bio [bit.bio]

- 20. researchgate.net [researchgate.net]

Preclinical Efficacy of Fingolimod Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fingolimod (B1672674) hydrochloride (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant therapeutic potential in a wide range of preclinical models, particularly in the context of neuroinflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical efficacy of fingolimod, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for neurological disorders.

Core Mechanism of Action

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[1] This active metabolite acts as a functional antagonist of S1P receptors, particularly S1P receptor 1 (S1P1).[1][2] By binding to S1P1 on lymphocytes, fingolimod-phosphate induces the internalization and degradation of the receptor, thereby preventing the egress of lymphocytes from secondary lymphoid organs.[1][2][3] This sequestration of lymphocytes, including autoreactive T cells, in the lymph nodes reduces their infiltration into the central nervous system (CNS), a key pathological feature of autoimmune diseases like multiple sclerosis.[3][4]

Beyond its well-established immunomodulatory effects, preclinical evidence suggests that fingolimod also exerts direct neuroprotective effects within the CNS.[5][6] The drug can cross the blood-brain barrier and interact with S1P receptors expressed on various neural cells, including astrocytes, oligodendrocytes, and neurons.[2][6] These interactions are thought to contribute to the observed benefits of fingolimod by promoting oligodendrocyte survival and remyelination, reducing astrogliosis and microglial activation, and enhancing blood-brain barrier integrity.[5][6]

Quantitative Efficacy Data in Preclinical Models

The efficacy of fingolimod has been evaluated in numerous preclinical models, most notably the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis and various rodent models of ischemic stroke. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE) Models

| Animal Model | Fingolimod Dose & Regimen | Key Efficacy Endpoints | Quantitative Results | Reference |

| C57BL/6J Mice (MOG₃₅₋₅₅ induced) | 0.3 mg/kg, oral, prophylactic | EAE Clinical Score | Significant inhibition of EAE score elevation (Day 20: 0.27 ± 0.12 vs. 2.8 ± 0.5 in untreated) | [7] |

| C57BL/6J Mice (MOG₃₅₋₅₅ induced) | 0.3 mg/kg, oral, prophylactic | Dendritic Spine Density (per 100 µm) | Significantly reduced dendritic spine loss compared to untreated EAE mice | [7] |

| C57BL/6J Mice (MOG₃₅₋₅₅ induced) | 1 mg/kg, i.p., daily (Day 15-34) | Mechanical Hypersensitivity | Reversible and repeatable reduction in mechanical and cold hypersensitivity | [8] |

| C57BL/6J Mice (MOG₃₅₋₅₅ induced) | 0.3 & 1 mg/kg, oral, from Day 12 | Neurological Disability Score | Significantly lower neurological scores from day 17 onwards compared to untreated EAE mice | [9] |

| C57BL/6J Mice | Prophylactic Treatment | EAE Clinical Score | 9 out of 10 mice did not develop clinical symptoms | [10] |

| C57BL/6J Mice | Therapeutic Treatment (from symptom onset) | EAE Clinical Score | Significant reduction in clinical symptoms from Day 27 | [10] |

| EAE Mice | 0.3 mg/kg | Cumulative Disease Score | Significantly decreased compared to EAE control group | [11] |

Table 2: Efficacy of Fingolimod in Rodent Models of Ischemic Stroke

| Animal Model | Fingolimod Dose & Regimen | Key Efficacy Endpoints | Quantitative Results | Reference |

| Rat tMCAO/reperfusion model | Dose-dependent | Infarct Volume, Brain Edema, Neurological Deficits | Significant reduction in all parameters | [5] |

| Young C57BL/6JOlaHsd Mice (MCA electrocoagulation) | 0.5 mg/kg | Lesion Size and Ipsilateral Brain Atrophy | Increased lesion size but decreased ipsilateral brain atrophy | [12] |

| Aged Mice (MCA electrocoagulation) | Not specified | Foot Fault Test | Significant improvement at 7 days compared to saline-treated mice | [12] |

| Hyperlipidaemic ApoE-/- Mice (MCA electrocoagulation) | Not specified | Infarct Size | Decreased infarct size | [12] |

| Transient Mouse Model (MCAO) | Not specified | Infarct Size, Neurological Deficit, Edema | Reduced infarct size, neurological deficit, and edema | [13] |

| Rat Model (Focal Ischemia) | Not specified | Infarct Size | Decreased infarct size | [13] |

Detailed Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

Objective: To induce a murine model of multiple sclerosis to evaluate the therapeutic efficacy of fingolimod.

Animal Model: C57BL/6J mice.

Induction Protocol:

-

Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG₃₅₋₅₅) is emulsified in Complete Freund's Adjuvant (CFA).

-

Immunization: On day 0, mice are subcutaneously immunized with the MOG₃₅₋₅₅/CFA emulsion.[9]

-

Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.[9]

Treatment Protocol:

-

Prophylactic Treatment: Fingolimod is administered orally (e.g., via gavage) or via i.p. injection, starting from the day of or shortly after immunization, before the onset of clinical signs.[7][10]

-

Therapeutic Treatment: Fingolimod administration is initiated after the appearance of clinical signs of EAE (e.g., on day 12 or when 50% of animals show symptoms).[9][10]

Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no signs and 5 represents a moribund state.

-

Histopathology: At the end of the experiment, spinal cords and brains are collected for histological analysis to assess inflammation and demyelination.

-

Immunohistochemistry: Staining for markers of immune cell infiltration (e.g., CD3+ T cells), astrogliosis (GFAP), and microglial activation (Iba1) is performed.[8]

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Objective: To induce focal cerebral ischemia in rodents to assess the neuroprotective effects of fingolimod.

Animal Model: Rats or mice (e.g., C57BL/6J, ApoE-/-).[12]

Surgical Protocol:

-

Anesthesia: The animal is anesthetized.

-

Vessel Exposure: The common carotid artery, external carotid artery, and internal carotid artery are exposed through a midline neck incision.

-

Occlusion: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.[5]

-

Permanent MCAO: The MCA is permanently occluded, for example, by electrocoagulation.[12]

Treatment Protocol: Fingolimod is typically administered intravenously or intraperitoneally at various time points before or after the ischemic insult.[13]

Assessment:

-

Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.[5]

-

Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.[5]

-

Behavioral Tests: Motor function and coordination are evaluated using tests such as the foot-fault test.[12]

-

Molecular Analysis: Brain tissue is analyzed for markers of inflammation (e.g., pro-inflammatory cytokines) and cell death.[5]

Signaling Pathways and Experimental Workflows

Fingolimod's Core Immunomodulatory Signaling Pathway

The primary mechanism of fingolimod's immunomodulatory action involves the functional antagonism of the S1P1 receptor on lymphocytes.

Caption: Fingolimod-phosphate binds to S1P1 receptors on lymphocytes, leading to their internalization and preventing lymphocyte egress from lymph nodes.

Neuroprotective Signaling Pathways of Fingolimod

In the CNS, fingolimod is proposed to exert neuroprotective effects through multiple signaling pathways.

Caption: Fingolimod modulates multiple signaling pathways in the CNS, leading to various neuroprotective effects.

Experimental Workflow for Preclinical Fingolimod Efficacy Studies

A generalized workflow for assessing the preclinical efficacy of fingolimod is depicted below.

Caption: A typical experimental workflow for evaluating the preclinical efficacy of fingolimod in disease models.

Conclusion

The preclinical data robustly support the efficacy of fingolimod hydrochloride in models of neuroinflammation and ischemic injury. Its dual mechanism of action, combining peripheral immunomodulation with direct neuroprotective effects in the CNS, makes it a compelling therapeutic agent. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research and development in this area. Future preclinical studies could focus on exploring the efficacy of fingolimod in combination therapies and in models of other neurodegenerative diseases.

References

- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scripps.edu [scripps.edu]

- 3. research.unipg.it [research.unipg.it]

- 4. nbinno.com [nbinno.com]

- 5. Fingolimod as a Neuroprotective Agent in Ischemic Stroke: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 10. cms.transpharmation.com [cms.transpharmation.com]

- 11. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities [frontiersin.org]

- 13. Fingolimod provides long-term protection in rodent models of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application